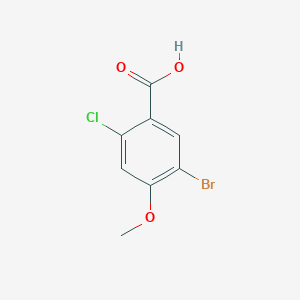

5-Bromo-2-chloro-4-methoxybenzoic acid

Description

Properties

IUPAC Name |

5-bromo-2-chloro-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCNHCKYILXFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Substituted Benzoic Acid Architectures in Contemporary Chemical Research

Substituted benzoic acids are a cornerstone of modern chemical research and development, primarily due to their structural versatility and wide-ranging applications. glindiachemicals.com The benzoic acid framework is a common motif in a vast number of biologically active compounds and functional materials. The true significance of this class of molecules, however, lies in the profound influence that substituents on the aromatic ring have on their physical, chemical, and biological properties. nih.govquora.com

The type and position of these substituents allow for the fine-tuning of a molecule's characteristics, such as acidity (pKa), solubility, and electronic profile. glindiachemicals.comresearchgate.net For instance, electron-withdrawing groups, like halogens or nitro groups, generally increase the acidity of the carboxylic acid, while electron-donating groups, such as alkoxy or amino groups, tend to decrease it. nih.govresearchgate.net This modulation is critical in pharmaceutical chemistry, where precise pKa values can govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

In contemporary research, these architectures are indispensable.

In Pharmaceutical Development: They serve as foundational precursors for a multitude of therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and antipsychotics. glindiachemicals.comnih.gov The strategic placement of functional groups on the benzoic acid ring is a key strategy in structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of drug candidates. glindiachemicals.com

In Agrochemicals: Substituted benzoic acids are used to synthesize herbicides, fungicides, and insecticides for agricultural applications. glindiachemicals.com

In Material Science: They are employed as building blocks for creating dyes, liquid crystals, and specialized polymers, where the substituents influence properties like color, thermal stability, and electronic conductivity. glindiachemicals.com

Overview of Halogenated and Alkoxy Substituted Aromatic Systems

Aromatic systems bearing both halogen and alkoxy substituents exhibit a unique combination of electronic properties that make them highly valuable in synthesis. The interplay between these groups dictates the reactivity and regioselectivity of subsequent chemical transformations.

Halogens (such as bromine and chlorine) exert a dual electronic effect on the aromatic ring. They are strongly electron-withdrawing through the inductive effect (-I) due to their high electronegativity. Simultaneously, they are weakly electron-donating through resonance (+R) because their lone pairs of electrons can delocalize into the aromatic π-system. The inductive effect typically dominates, making halogenated benzenes less reactive towards electrophilic aromatic substitution than benzene (B151609) itself. masterorganicchemistry.com

Conversely, the alkoxy group (-OR), such as the methoxy (B1213986) group (-OCH₃) in the title compound, is a powerful electron-donating group primarily through its strong resonance effect (+R). This effect significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack.

Position of 5 Bromo 2 Chloro 4 Methoxybenzoic Acid Within Key Synthetic Intermediate Classes

Retrosynthetic Analysis and Strategic Disconnections for the this compound Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For a highly substituted benzene ring such as this compound, the order of bond disconnection and functional group interconversion is critical.

A logical retrosynthetic approach identifies the carbon-halogen and carbon-nitrogen bonds as key disconnection points. thieme-connect.comresearchgate.net The chloro substituent at the C2 position can be retrosynthetically disconnected via a Sandmeyer reaction, pointing to a 2-amino precursor. This is a common and effective strategy for introducing a chlorine atom onto an aromatic ring. thieme-connect.comresearchgate.net The bromo group at the C5 position is readily disconnected through an electrophilic aromatic substitution, specifically bromination. The methoxy and carboxylic acid groups are considered as directing groups that influence the position of these substitutions.

Following this logic, a primary disconnection strategy for this compound (a closely related structure to the industrial intermediate 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid) reveals a pathway originating from a simple, inexpensive starting material. thieme-connect.comresearchgate.net

Identification of Key Precursors and Synthetic Intermediates

Based on the retrosynthetic analysis, a practical and scalable synthesis has been developed starting from dimethyl terephthalate (B1205515). thieme-connect.comthieme-connect.com This approach identifies several crucial precursors and intermediates that form the backbone of the synthetic pathway.

Key Precursors and Intermediates:

| Compound Name | Role in Synthesis | Reference |

| Dimethyl terephthalate | Inexpensive and commercially available starting material. | thieme-connect.com |

| 2,5-Dicarbomethoxy-nitrobenzene | The initial product of nitration, establishing the nitrogen functionality. | thieme-connect.com |

| Methyl 4-(methoxycarbonyl)-2-aminobenzoate | Formed after selective reduction of the nitro group, this is a key amino-substituted intermediate. | thieme-connect.com |

| Methyl 2-amino-5-bromo-4-(methoxycarbonyl)benzoate | The product of bromination, this intermediate has the correct substitution pattern prior to the final chlorination step. | thieme-connect.com |

| Diazonium Salt Intermediate | Formed from the 2-amino group, it is the immediate precursor to the final product via the Sandmeyer reaction. | thieme-connect.comresearchgate.net |

This strategic selection of intermediates allows for a controlled, step-wise construction of the target molecule, managing the regiochemistry at each stage.

Multi-Step Synthetic Pathways to this compound Analogues

The construction of the target scaffold is achieved through carefully orchestrated multi-step sequences. An industrial process for a key analogue, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, exemplifies these strategies. researchgate.netthieme-connect.com

Strategies Employing Nitration and Reduction of Aromatic Systems

A highly efficient, industrial-scale synthesis begins with the nitration of dimethyl terephthalate. thieme-connect.com This electrophilic aromatic substitution introduces a nitro group, which is a versatile handle for further transformations.

The key steps in this approach are:

Nitration: Dimethyl terephthalate is treated with a mixture of nitric acid and sulfuric acid to yield 2,5-dicarbomethoxy-nitrobenzene. thieme-connect.com

Hydrolysis and Reduction: The resulting dinitro compound undergoes hydrolysis, followed by direct catalytic hydrogenation. This reduction step is crucial as it selectively converts the nitro group into a primary amine, yielding an amino-dianion intermediate without the need for separation. thieme-connect.com

This nitration-reduction sequence is a classic and robust method for introducing an amino group, which is essential for the subsequent diazotization and chlorination step. thieme-connect.comresearchgate.net

Approaches Utilizing Sequential Halogenation and Esterification

With the key amino-substituted intermediate in hand, the synthesis proceeds with sequential halogenation and the final chlorination step. This phase of the synthesis requires precise control to ensure the correct placement of the halogen atoms.

The process continues as follows:

Monoesterification: The amino-dianion intermediate is treated with trimethylsilyl (B98337) chloride (TMSCl) in methanol (B129727) to yield the monoesterified methyl 4-(methoxycarbonyl)-2-aminobenzoate. thieme-connect.com

Bromination: The subsequent bromination is a critical step. N-Bromosuccinimide (NBS) is used as the brominating agent to install the bromine atom at the C5 position, yielding methyl 2-amino-5-bromo-4-(methoxycarbonyl)benzoate. thieme-connect.com Process optimization found that using 1.22 equivalents of NBS at 0–10°C provided the best results, minimizing the formation of dibromo impurities. thieme-connect.com

Diazotization and Chlorination: The final step involves the conversion of the 2-amino group to a 2-chloro group. The amino intermediate is first converted into a stable hydrochloride salt. thieme-connect.com This salt then undergoes a diazotization–Sandmeyer reaction using sodium nitrite (B80452) and cuprous chloride (CuCl) to introduce the chlorine atom, affording the final product. thieme-connect.comresearchgate.net The yield of this final step was optimized to 92%. thieme-connect.com

Conversion from Related Amino- and Hydroxy-Substituted Benzoic Acids

An alternative strategy for synthesizing related scaffolds like 5-bromo-2-chlorobenzoic acid involves starting with an existing amino-substituted benzoic acid derivative. epo.orggoogle.com This method leverages the directing effects of the amino and carboxyl groups to guide subsequent reactions.

A reported synthesis for 5-bromo-2-chlorobenzoic acid starts from a 5-bromo-2-aminobenzoic acid derivative. epo.org The synthesis proceeds through two main steps:

Diazotization and Chlorination: The initial 5-bromo-2-aminobenzoic acid derivative is subjected to diazotization to form a diazonium salt. This intermediate is then immediately treated with a chloride source, typically in a Sandmeyer-type reaction, to replace the diazonium group with a chlorine atom. epo.org

Hydrolysis: The resulting ester is then hydrolyzed to yield the final 5-bromo-2-chlorobenzoic acid. epo.org

This pathway is advantageous as it can reduce the formation of isomers and provide high product purity. epo.org By analogy, starting with a 5-bromo-2-amino-4-methoxybenzoic acid derivative would be a direct route to the target compound.

Exploration of Novel Synthetic Routes and Process Innovations for this compound

Recent advancements have focused on developing practical, scalable, and cost-effective synthetic routes for this compound and its analogues, driven by their importance as key intermediates in the manufacturing of therapeutic agents. thieme-connect.com

Key process innovations in this route include:

Cost-Effective Starting Material: The use of dimethyl terephthalate significantly reduces the cost compared to more complex starting materials. thieme-connect.com

Process Optimization: Each step of the synthesis was carefully optimized. For instance, the bromination reaction conditions were screened to maximize the yield of the desired product while minimizing the formation of a dibromo impurity. thieme-connect.com Similarly, the conditions for the final diazotization–Sandmeyer reaction were refined to achieve a high yield of 92%. thieme-connect.com

Intermediate Stabilization: A novel intermediate, the hydrochloride salt of methyl 2-amino-5-bromo-4-(methoxycarbonyl)benzoate, was identified. thieme-connect.com This salt proved to be chemically stable, non-hygroscopic, and poorly soluble in the reaction solvent, allowing for easy isolation and purification by centrifugation. This innovation enhances the manufacturing process's robustness and efficiency. thieme-connect.com

The following table summarizes the optimization of the Sandmeyer reaction for the final step of the synthesis.

Optimization of the Diazotization-Sandmeyer Reaction

| Entry | Equivalents of NaNO2 | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 1.1 | 0-5 | 85 |

| 2 | 1.2 | 0-5 | 90 |

| 3 | 1.3 | 0-5 | 92 |

| 4 | 1.4 | 0-5 | 91 |

| 5 | 1.3 | 10-15 | 82 |

Data derived from research on the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. thieme-connect.com

This practical and scalable process represents a significant advancement, ensuring a reliable and cost-effective supply of this vital chemical intermediate. thieme-connect.com

Development of Non-Oxidative Synthetic Trajectories

Traditional synthetic routes to highly functionalized aromatic compounds often rely on strong oxidizing agents, which can lead to undesirable side reactions, functional group intolerance, and the generation of hazardous waste. Consequently, the development of non-oxidative synthetic pathways is a significant goal in modern organic synthesis.

A notable non-oxidative retrosynthetic analysis for a closely related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, highlights a practical approach that avoids harsh oxidative steps. thieme-connect.comresearchgate.net This strategy commences with a commercially available and inexpensive starting material, dimethyl terephthalate. The synthesis proceeds through a sequence of six key transformations: nitration, hydrolysis, hydrogenation, esterification, bromination, and a diazotization-Sandmeyer reaction sequence. thieme-connect.comresearchgate.net This trajectory is advantageous for industrial scale-up as it circumvents the use of unfriendly oxidative procedures, favoring reactions with higher functional group tolerance and better control over regioselectivity. thieme-connect.com

The key stages of this non-oxidative pathway include:

Nitration of dimethyl terephthalate.

Hydrolysis of the diester to a dicarboxylic acid.

Hydrogenation of the nitro group to an amine.

Monoesterification of the diacid.

Regioselective bromination of the aromatic ring.

Diazotization of the amino group followed by a Sandmeyer reaction to introduce the chlorine atom. thieme-connect.comresearchgate.net

This multi-step, non-oxidative approach has been successfully scaled to produce approximately 70 kg per batch with a total yield of 24%, demonstrating its viability for large-scale industrial production. thieme-connect.comresearchgate.net

Evaluation of Alternative Starting Materials and Reagents

While the dimethyl terephthalate route offers a cost-effective and scalable non-oxidative pathway, the exploration of alternative starting materials is crucial for enhancing synthetic flexibility and potentially shortening the reaction sequence.

Several alternative precursors have been considered for the synthesis of 5-bromo-2-chlorobenzoic acid and its derivatives:

2-Chlorobenzoic acid: This is a common starting material where the chloro substituent is already in place. The subsequent challenge lies in the regioselective introduction of the bromo and methoxy groups. Direct bromination of 2-chlorobenzoic acid can lead to a mixture of isomers, with the formation of the undesired 4-bromo-2-chlorobenzoic acid being a significant side reaction. epo.org

5-Bromo-2-aminobenzoic acid derivatives: Utilizing a starting material where the bromo and amino groups are pre-installed allows for a more direct route to the target molecule. The synthesis can then proceed through diazotization of the amino group followed by a Sandmeyer reaction to introduce the chlorine atom, and subsequent functionalization to introduce the methoxy group. google.com This approach offers the advantage of high regioselectivity in the halogen placement.

3-Bromo-6-chlorobenzoic acid: This isomer has also been reported as a starting material. However, its commercial availability is more limited and it is generally more expensive, which can be a drawback for large-scale synthesis. google.com

The choice of starting material is ultimately dictated by a balance of factors including cost, availability, the number of synthetic steps, and the ability to control regioselectivity throughout the synthesis.

Optimization of Reaction Conditions for Enhanced Yield and Regioselectivity

The successful synthesis of this compound hinges on the precise control of each reaction step to maximize yield and achieve the desired regiochemistry. This section details the optimization of key halogenation and functional group manipulation steps.

Controlled Aromatic Bromination Utilizing N-Bromosuccinimide (NBS)

The introduction of a bromine atom at the C5 position of a substituted benzoic acid precursor is a critical step that requires high regioselectivity. N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic aromatic bromination due to its ease of handling compared to liquid bromine. masterorganicchemistry.com However, the reaction conditions must be carefully optimized to achieve the desired outcome, particularly to avoid the formation of isomeric byproducts. epo.org

In the synthesis of a key intermediate, methyl 2-amino-5-bromo-4-(methoxycarbonyl)benzoate, the bromination of its precursor was systematically optimized. thieme-connect.com The study investigated the effect of the solvent, temperature, and the molar equivalents of NBS on the yield and purity of the product.

Table 1: Optimization of the Bromination Reaction with NBS

| Entry | Solvent | Temperature (°C) | Equivalents of NBS | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | CH3CN | 0-10 | 1.10 | 85 | 95.2 |

| 2 | CH3CN | 20-30 | 1.10 | 82 | 94.8 |

| 3 | DMF | 0-10 | 1.10 | 88 | 96.1 |

| 4 | DMF | 20-30 | 1.10 | 86 | 95.5 |

| 5 | CH3CN | 0-10 | 1.22 | 92 | 98.5 |

| 6 | DMF | 0-10 | 1.22 | 93 | 98.8 |

Data adapted from a study on a closely related intermediate. thieme-connect.com

The results indicated that using 1.22 equivalents of NBS in DMF at a controlled temperature of 0–10°C provided the optimal conditions, yielding the desired product in 93% yield with a purity of 98.8%. thieme-connect.com This level of control is crucial for minimizing the formation of dibrominated impurities and ensuring a high-quality product for subsequent steps. thieme-connect.com

Selective Chlorination Protocols in Substituted Benzoic Acid Synthesis

While the Sandmeyer reaction is a common method for introducing a chlorine atom from an amino group, direct chlorination of an aromatic ring is another potential strategy. However, achieving high regioselectivity in the chlorination of substituted benzoic acids can be challenging due to the directing effects of the existing substituents.

For a substrate like a 4-methoxybenzoic acid derivative, the methoxy group is a strongly activating ortho-, para-directing group, while the carboxylic acid is a meta-directing deactivator. This can lead to a mixture of chlorinated products. Selective chlorination protocols often employ specific reagents and catalysts to favor a particular isomer. For instance, Pd-catalyzed meta-C–H chlorination of benzoic acid derivatives has been reported, offering a route to substitution patterns that are not easily accessible through classical electrophilic aromatic substitution. rsc.org Such methods often require tailored directing groups to achieve the desired selectivity.

In the context of synthesizing this compound, introducing the chlorine atom via a Sandmeyer reaction from a 2-amino precursor is generally preferred as it unambiguously establishes the desired regiochemistry, avoiding the potential for isomeric mixtures that can arise from direct chlorination. thieme-connect.comgoogle.com

Mechanistic Studies of Diazotization and Sandmeyer Reactions in Halogen Introduction

The conversion of an aromatic amino group to a chloro group via diazotization followed by a Sandmeyer reaction is a two-step process with well-studied mechanisms.

Diazotization: This reaction involves the treatment of a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. byjus.com The reaction proceeds through the formation of a nitrosonium ion (NO⁺), which acts as the electrophile and is attacked by the nitrogen of the amine. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium ion (Ar-N₂⁺). For anilines with electron-withdrawing substituents, the diazotization can be difficult, requiring careful optimization of the reaction conditions to ensure complete conversion to the diazonium salt. thieme-connect.com

Sandmeyer Reaction: This reaction is a radical-nucleophilic aromatic substitution (SRNAr). lscollege.ac.inwikipedia.org The mechanism is initiated by a single-electron transfer from the copper(I) catalyst (e.g., CuCl) to the diazonium salt. byjus.com This transfer results in the formation of an aryl radical and the release of nitrogen gas, a thermodynamically favorable process. The aryl radical then abstracts a chlorine atom from a copper(II) species, yielding the final aryl chloride and regenerating the copper(I) catalyst, which can then participate in another catalytic cycle. lscollege.ac.inwikipedia.org The use of a copper(I) salt is crucial for the efficiency of this reaction. lscollege.ac.inbohrium.com

Hydrolysis and Esterification Procedures for Carboxylic Acid and Methoxycarbonyl Functionalities

The manipulation of carboxylic acid and ester functional groups is fundamental in the synthesis of this compound and its derivatives.

Hydrolysis: The conversion of an ester (methoxycarbonyl group) to a carboxylic acid is typically achieved through hydrolysis under either acidic or basic conditions. In the industrial synthesis of the target compound's precursor, the hydrolysis of a diester was accomplished using sodium hydroxide (B78521) in water at elevated temperatures (80-85°C). thieme-connect.com Similarly, the hydrolysis of ethyl 5-bromo-2-chlorobenzoate has been reported using a 30% NaOH solution, followed by acidification with concentrated hydrochloric acid to precipitate the final carboxylic acid product. google.com The choice of base and reaction temperature is critical to ensure complete saponification without promoting side reactions.

Esterification: The reverse transformation, converting a carboxylic acid to its corresponding methyl ester (methoxycarbonyl group), is often carried out under acidic conditions. A common method is Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid. In the non-oxidative synthesis previously discussed, a monoesterification of a dicarboxylic acid intermediate was achieved by reacting it with trimethylsilyl chloride (TMSCl) in methanol. thieme-connect.com This reagent facilitates the esterification under relatively mild conditions.

The careful selection of hydrolysis and esterification conditions is essential for managing protecting groups and achieving the desired final product in a multi-step synthesis.

Industrial Scale-Up Considerations in the Synthesis of Halogenated Methoxybenzoic Acids

The transition from laboratory-scale synthesis to industrial production of halogenated methoxybenzoic acids, such as this compound, necessitates rigorous evaluation of process scalability, economic feasibility, and safety. These compounds are often key intermediates in the manufacturing of high-value products, including pharmaceuticals. thieme-connect.comthieme-connect.comepo.org

Feasibility studies for the large-scale production of these complex molecules focus on developing synthetic routes that are not only high-yielding but also robust and reproducible in an industrial setting. A notable example is the development of a practical, industrial-scale process for 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a closely related derivative. thieme-connect.comresearchgate.net In this process, researchers successfully scaled the synthesis to approximately 70 kg per batch. thieme-connect.comthieme-connect.comresearchgate.net The route began with an inexpensive and readily available starting material, dimethyl terephthalate, and proceeded through a six-step synthesis involving nitration, hydrolysis, hydrogenation, esterification, bromination, and a Sandmeyer reaction. thieme-connect.comthieme-connect.com

The success of this scale-up demonstrates that multi-step syntheses for halogenated methoxybenzoic acids are industrially feasible. thieme-connect.com Alternative patented methods for similar compounds, such as 5-bromo-2-chlorobenzoic acid, have also been designed with industrial applicability in mind, aiming for high yields (over 75%) and purities (over 99%) that are suitable for large-scale manufacturing. patsnap.com These processes emphasize simple, safe, and efficient steps to ensure that the production is not confined to small-scale laboratory operations. researchgate.netpatsnap.com

Further cost reductions are achieved by optimizing reaction conditions to maximize yield and minimize waste. For example, improving the yield of the Sandmeyer reaction from a range of 25-46% to over 90% through process optimization significantly enhances the economic efficiency of the synthesis. thieme-connect.com Another key aspect is the avoidance of costly or hazardous reagents and complex procedures. researchgate.net Some established methods for producing 5-bromo-2-chlorobenzoic acid are considered unsuitable for industrial production due to the generation of significant acid waste. epo.orggoogle.com Developing routes that circumvent these issues, for instance, by starting with a 5-bromo-2-aminobenzoic acid derivative to avoid problematic bromination steps, can lead to a more cost-effective and environmentally friendly process. epo.orggoogle.com

Characterization and Mitigation of By-products and Impurities in the Synthesis of this compound

The purity of the final product is paramount, particularly for pharmaceutical intermediates. A major challenge in the synthesis of halogenated benzoic acids is the formation of impurities, especially regioisomers, which can be difficult to separate from the target compound.

During the synthesis of halogenated methoxybenzoic acids, the halogenation step is often a critical source of impurities. In the synthesis of a derivative of this compound, a significant by-product identified was a dibromo impurity. thieme-connect.com The formation of this impurity was found to be highly dependent on the reaction conditions, including the choice of brominating agent and the temperature. thieme-connect.com

Studies have shown that using N-bromosuccinimide (NBS) as the brominating agent results in less formation of the dibromo by-product compared to using bromine (Br₂). thieme-connect.com Furthermore, controlling the reaction temperature is crucial; an increase in temperature leads to a significant rise in the proportion of the dibromo impurity. thieme-connect.com

In other synthetic routes starting from 2-chlorobenzoic acid, a common and problematic impurity is the regioisomer 4-bromo-2-chlorobenzoic acid, which can be formed in amounts of around 10%. epo.orgpatsnap.comgoogle.com This impurity has a similar polarity to the desired 5-bromo product, making its removal by conventional methods challenging. patsnap.com The development of synthetic strategies that inhibit the formation of such isomers, for instance by using additives like sodium sulfide (B99878) in the reaction system, is an active area of research. nist.govchemicalbook.com

Table 1: Effect of Brominating Agent and Temperature on By-product Formation

Data adapted from a study on a proximal derivative, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. thieme-connect.com

Achieving high purity often requires the development of specific purification protocols tailored to the target compound and its characteristic impurities. Recrystallization is a common and effective method for purifying solid carboxylic acids. lookchem.comchemeurope.com For 5-bromo-2-chlorobenzoic acid, a typical protocol involves initial crystallization by pouring the reaction mixture into an ice water bath to obtain the crude product. chemicalbook.com This crude solid is then further purified by recrystallization from a solvent mixture, such as methanol and water, to yield a final product with purity as high as 99.9%. chemicalbook.com

The choice of solvent is critical, and protocols may involve screening various solvents like toluene, acetic acid, or alcohol-water mixtures to find the optimal conditions. lookchem.com Due to the difficulty of removing certain regioisomeric impurities like 4-bromo-2-chlorobenzoic acid, repeated recrystallizations may be necessary. patsnap.com

In multi-step syntheses, purification of intermediates is also essential. For example, after a bromination reaction using NBS, the by-product succinimide (B58015) can be effectively removed from the desired intermediate by refluxing the solid mixture in a solvent like acetonitrile, where succinimide has high solubility. thieme-connect.com For aromatic carboxylic acids in general, another purification strategy involves converting the acid to its salt (e.g., sodium salt), which can then be recrystallized from hot water before being converted back to the free acid. lookchem.com More advanced industrial techniques can include subjecting the crude product in an aqueous solution to a hydrogenation reaction, which converts impurities into derivatives that are more easily separated. google.com

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid |

| Dimethyl terephthalate |

| 5-bromo-2-chlorobenzoic acid |

| 2-chloro-trichloromethyl-benzene |

| 5-bromo-2-aminobenzoic acid |

| N-bromosuccinimide (NBS) |

| Bromine |

| 4-bromo-2-chlorobenzoic acid |

| 2-chlorobenzoic acid |

| Sodium sulfide |

| Acetonitrile |

Investigating Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The regiochemical outcome of such reactions on a substituted benzene ring is dictated by the directing effects of the substituents already present. These effects are a combination of inductive and resonance contributions, which either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions.

In this compound, the phenyl ring is adorned with three substituents that influence the course of electrophilic aromatic substitution: a chloro group at the 2-position, a methoxy group at the 4-position, and a bromo group at the 5-position. The carboxylic acid group at the 1-position is a deactivating group and a meta-director.

The methoxy group (-OCH₃) is a potent activating group and is ortho, para-directing. This is due to its ability to donate electron density to the aromatic ring via resonance, which stabilizes the arenium ion intermediate formed during the substitution process. The lone pairs on the oxygen atom can participate in resonance, increasing the electron density at the ortho and para positions relative to the methoxy group.

The interplay of these directing effects in this compound is complex. The powerful activating and ortho, para-directing influence of the methoxy group is the dominant factor. The positions ortho to the methoxy group are the 3- and 5-positions, while the para position is the 1-position, which is already occupied by the carboxylic acid group. The 5-position is also occupied by a bromine atom. Therefore, the primary site for electrophilic attack would be the 3-position. The deactivating nature of the halogens and the carboxylic acid group further reinforces the directing influence of the methoxy group, making the 3-position the most electron-rich and sterically accessible site for an incoming electrophile.

Table 1: Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH | 1 | Deactivating (Inductive & Resonance) | Meta |

| -Cl | 2 | Deactivating (Inductive), o,p-directing (Resonance) | Ortho, Para |

| -OCH₃ | 4 | Activating (Resonance), Deactivating (Inductive) | Ortho, Para |

| -Br | 5 | Deactivating (Inductive), o,p-directing (Resonance) | Ortho, Para |

Nucleophilic Aromatic Substitution Pathways on the Substituted Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a less common but important reaction pathway for aromatic compounds, typically requiring the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The mechanism generally proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

In this compound, the phenyl ring is substituted with a carboxylic acid group, which is an electron-withdrawing group. This group, along with the inductive electron-withdrawing effects of the chloro and bromo substituents, can make the aromatic ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the electron-withdrawing groups. In this molecule, the chloro group at the 2-position and the bromo group at the 5-position are potential leaving groups.

A nucleophile could potentially attack the carbon bearing the chloro group (C-2) or the bromo group (C-5). The stability of the resulting Meisenheimer complex is crucial for the reaction to proceed. The electron-withdrawing carboxylic acid group at the 1-position can help to stabilize the negative charge of the intermediate, especially if the attack occurs at the 2-position. However, the electron-donating methoxy group at the 4-position would destabilize a negative charge at the adjacent 5-position, making nucleophilic attack at this site less favorable. Therefore, nucleophilic aromatic substitution is more likely to occur at the 2-position, leading to the displacement of the chloride ion. The feasibility and rate of such a reaction would be highly dependent on the strength of the nucleophile and the reaction conditions.

Mechanisms of Halogenation Reactions (Bromination and Chlorination)

Further halogenation of this compound would be an electrophilic aromatic substitution reaction. The success and mechanism of such a reaction depend on the reaction conditions and the nature of the halogenating agent.

Halogenation of aromatic compounds can proceed through either a polar (electrophilic) or a radical mechanism.

A polar mechanism is the typical pathway for the halogenation of activated aromatic rings, such as those containing a methoxy group. In this mechanism, a Lewis acid catalyst is often used to generate a more potent electrophile (e.g., Br⁺ or Cl⁺). The electron-rich aromatic ring then attacks the electrophile to form a resonance-stabilized carbocation (arenium ion), which subsequently loses a proton to restore aromaticity. Given the presence of the activating methoxy group in this compound, a polar mechanism is the more probable pathway for further halogenation. The reaction would be directed to the most nucleophilic position on the ring, which, as discussed earlier, is the 3-position.

A radical mechanism for halogenation is more common for the side-chain halogenation of alkylbenzenes or under conditions that promote the formation of halogen radicals, such as UV light or high temperatures. For the aromatic ring itself, radical halogenation is less common but can occur under specific conditions. However, for a molecule like this compound, which has an activated aromatic ring, the polar electrophilic pathway is expected to be significantly more favorable.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification and hydrolysis.

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. This reaction is typically acid-catalyzed and is reversible. The rate of esterification is influenced by both electronic and steric factors. In this compound, the carboxylic acid group is flanked by a chloro substituent at the 2-position. This ortho-substituent can exert a significant steric hindrance, which can slow down the rate of esterification by impeding the approach of the alcohol nucleophile to the carbonyl carbon. Electronically, the substituents on the ring can also influence the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the chloro and bromo groups would be expected to increase the electrophilicity of the carbonyl carbon and thus favor the reaction, but this effect is often outweighed by the steric hindrance of the ortho-chloro group.

Hydrolysis of the corresponding ester (e.g., methyl 5-bromo-2-chloro-4-methoxybenzoate) is the reverse of esterification and can be catalyzed by either acid or base. The kinetics of hydrolysis are also subject to steric and electronic effects. In acid-catalyzed hydrolysis, the rate-determining step is often the attack of water on the protonated ester. Steric hindrance from the ortho-chloro group would be expected to decrease the rate of hydrolysis. In base-catalyzed hydrolysis (saponification), the rate-determining step is the attack of a hydroxide ion on the carbonyl carbon. The electron-withdrawing substituents would increase the electrophilicity of the carbonyl carbon and facilitate this attack, thus increasing the rate of hydrolysis. However, the steric effect of the ortho-chloro group would still play a role in retarding the reaction.

Table 2: Predicted Influence of Substituents on Reaction Kinetics

| Reaction | Steric Effect of ortho-Chloro Group | Electronic Effect of Substituents | Predicted Overall Effect on Rate |

|---|---|---|---|

| Esterification | Hindrance (decreases rate) | Increased electrophilicity (increases rate) | Likely decreased due to dominant steric hindrance |

| Acid-catalyzed Hydrolysis | Hindrance (decreases rate) | Increased electrophilicity (increases rate) | Likely decreased due to dominant steric hindrance |

| Base-catalyzed Hydrolysis | Hindrance (decreases rate) | Increased electrophilicity (increases rate) | Rate determined by the balance of steric and electronic effects |

Decarboxylation Studies

The decarboxylation of aromatic carboxylic acids, the removal of the carboxyl group (-COOH) as carbon dioxide (CO₂), is generally a challenging transformation. The C-C bond connecting the carboxyl group to the sp²-hybridized carbon of the benzene ring is strong, making the molecule resistant to losing CO₂. This reaction typically requires high temperatures and is often facilitated by a copper catalyst in a quinoline (B57606) solvent.

Currently, there are no specific, published research findings detailing the decarboxylation of this compound. It is anticipated that, like other substituted benzoic acids, it would require harsh reaction conditions to undergo decarboxylation, likely resulting in the formation of 4-bromo-1-chloro-3-methoxybenzene. The efficiency and yield of such a reaction would be highly dependent on the specific catalytic system and thermal conditions employed.

Reactivity of the Methoxy Group in this compound

The methoxy group (-OCH₃) is a key functional group that influences the electronic properties of the benzene ring. Its reactivity is primarily centered on the cleavage of the methyl-oxygen bond.

Demethylation: The cleavage of the aryl methyl ether bond to form a phenol is a common transformation. This reaction is typically achieved using strong protic acids like HBr or HI, or with Lewis acids, most notably boron tribromide (BBr₃).

Mechanism with Boron Tribromide: The reaction with BBr₃ is particularly effective and proceeds via the formation of a complex between the Lewis acidic boron atom and the Lewis basic oxygen atom of the methoxy group. This is followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond. Subsequent hydrolysis of the resulting borate (B1201080) ester yields the corresponding phenol, 5-bromo-2-chloro-4-hydroxybenzoic acid.

While specific experimental data for the demethylation of this compound is not available in the surveyed literature, the general conditions for this reaction are well-established.

Table 1: Representative Reagents for Demethylation of Aryl Methoxy Ethers This table presents common reagents for the demethylation of aryl methyl ethers and is not based on specific studies of this compound.

| Reagent | Typical Conditions | Product Type |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to RT | Phenol |

| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | Phenol |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile or Chloroform, RT | Phenol (after workup) |

Alkylation: Alkylation studies would typically follow demethylation. The resulting phenolic hydroxyl group can be alkylated using various alkylating agents (e.g., alkyl halides, sulfates) under basic conditions to form new ether linkages. Direct alkylation of the methoxy group itself is not a feasible reaction pathway.

Metal-Catalyzed Coupling Reactions Involving Halogen Substituents

The presence of two different halogen atoms—bromine at the C5 position and chlorine at the C2 position—makes this compound an interesting substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. A key principle governing these reactions is the differential reactivity of aryl halides towards oxidative addition to a low-valent metal catalyst, typically palladium(0). The reactivity order is generally I > Br > OTf >> Cl.

This reactivity difference allows for selective functionalization of the more reactive C-Br bond, while leaving the less reactive C-Cl bond intact. Therefore, palladium-catalyzed cross-coupling reactions are expected to occur selectively at the C5 position of this compound.

Suzuki-Miyaura Coupling: This reaction would involve coupling with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. The expected product would be a 5-aryl-2-chloro-4-methoxybenzoic acid. wikipedia.orgorganic-chemistry.orglibretexts.org

Heck Reaction: Coupling with an alkene, such as an acrylate (B77674) or styrene, under palladium catalysis would yield a 5-alkenyl-2-chloro-4-methoxybenzoic acid. organic-chemistry.orgwikipedia.org

Sonogashira Coupling: This reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would produce a 5-alkynyl-2-chloro-4-methoxybenzoic acid. wikipedia.orgorganic-chemistry.orglibretexts.org

Although specific examples utilizing this compound as a substrate are not detailed in the reviewed scientific literature, its behavior in these reactions can be confidently predicted. The selective coupling at the C-Br bond provides a powerful tool for the synthesis of more complex derivatives.

Table 2: Predicted Selective Metal-Catalyzed Coupling Reactions This table illustrates the predicted outcomes and representative conditions for standard cross-coupling reactions at the more reactive C-Br bond of the title compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Predicted Product Structure |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-R-2-chloro-4-methoxybenzoic acid |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 5-(R-CH=CH)-2-chloro-4-methoxybenzoic acid |

| Sonogashira | Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 5-(R-C≡C)-2-chloro-4-methoxybenzoic acid |

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 2 Chloro 4 Methoxybenzoic Acid and Its Derivatives

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of 5-Bromo-2-chloro-4-methoxybenzoic acid. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic cluster for the molecular ion peak.

The theoretical monoisotopic mass of C₈H₆BrClO₃ can be calculated to confirm its elemental composition.

| Formula | Species | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₈H₆BrClO₃ | [M(⁷⁹Br³⁵Cl)]⁺ | 263.92398 |

| [M(⁸¹Br³⁵Cl)]⁺ | 265.92193 | |

| [M(⁷⁹Br³⁷Cl)]⁺ | 265.92101 | |

| [M(⁸¹Br³⁷Cl)]⁺ | 267.91896 |

Note: The masses are calculated for the protonated molecule [M+H]⁺ or the molecular ion [M]⁺• depending on the ionization technique used.

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, common fragmentation pathways for benzoic acids would be expected.

A primary fragmentation would likely be the loss of a water molecule (H₂O, 18 Da) from the carboxylic acid group, followed by the loss of carbon monoxide (CO, 28 Da). Another characteristic fragmentation is the loss of the entire carboxylic acid group as COOH (45 Da) or CO₂ (44 Da). The methoxy (B1213986) group can be lost as a methyl radical (•CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da). The fragmentation will also be influenced by the halogen substituents.

A plausible fragmentation pathway could initiate with the loss of a methyl radical from the methoxy group, followed by the sequential loss of carbon monoxide.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental tools for the separation, identification, and quantification of chemical compounds. In the context of this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) play pivotal roles in quality control and process monitoring.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound and its derivatives. The development of a robust and validated HPLC method is crucial for accurately determining the presence of impurities and for monitoring the progress of chemical reactions.

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of a closely related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, provides a framework for the analysis of this compound. The method employs a C18 column as the stationary phase, which is well-suited for the separation of moderately polar aromatic compounds. A gradient elution with a mobile phase consisting of an aqueous component (such as 0.1% phosphoric acid in water) and an organic modifier (like methanol (B129727) or acetonitrile) is often utilized to achieve optimal separation of the main compound from its potential impurities, which may include starting materials, intermediates, and by-products.

The development of such a method involves a systematic optimization of various parameters, including the column chemistry, mobile phase composition and gradient profile, flow rate, and detector wavelength. For aromatic compounds like this compound, UV detection is typically employed, with the wavelength selected to maximize the sensitivity for the analyte and its impurities.

Once developed, the HPLC method must be rigorously validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. This validation process encompasses the evaluation of several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table outlines a representative set of HPLC conditions that could be adapted and validated for the analysis of this compound.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | Optimized for separation of impurities |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specified wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Analysis

While HPLC is ideal for the analysis of the primary compound and its non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile and semi-volatile organic compounds that may be present as by-products or residual solvents from the synthesis of this compound.

The synthesis of this compound can involve several steps, each with the potential to introduce volatile impurities. For instance, if a Sandmeyer reaction is employed to introduce the chloro group from a corresponding amino precursor, volatile aromatic by-products could be formed. Similarly, esterification reactions to produce derivatives of the carboxylic acid may involve the use of alcohols and catalysts that could remain as residual solvents.

A typical GC-MS analysis for volatile impurities would involve the following steps:

Sample Preparation: The sample of this compound or its derivative is dissolved in a suitable low-boiling point solvent. In some cases, headspace analysis may be employed, where the vapor phase above the sample is injected into the GC, which is particularly useful for the analysis of highly volatile compounds.

Gas Chromatographic Separation: The prepared sample is injected into the GC, where it is vaporized and carried by an inert gas (such as helium or nitrogen) through a capillary column. The column is coated with a stationary phase that separates the components of the mixture based on their boiling points and their interactions with the stationary phase. A temperature program is typically used to facilitate the elution of compounds with a wide range of boiling points.

Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries (e.g., NIST).

Potential volatile by-products that could be monitored by GC-MS during the synthesis of this compound and its derivatives include:

Residual Solvents: Methanol, ethanol, isopropanol, toluene, or other solvents used in the reaction or purification steps.

By-products from Halogenation: Isomeric di-halogenated benzenes or other related aromatic compounds.

By-products from Diazotization and Sandmeyer Reaction: Phenolic compounds, biphenyls, or other products arising from side reactions of the diazonium salt intermediate. wikipedia.org

By-products from Esterification: Unreacted alcohols or by-products from side reactions of the esterification catalyst.

The following table provides a general outline of GC-MS parameters for the analysis of volatile impurities.

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature hold, followed by a ramp to a final temperature |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | e.g., m/z 40-500 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For this compound and its derivatives, this method provides invaluable information about the molecular conformation, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction Studies of this compound Derivatives

To obtain a crystal structure, a single crystal of high quality is required. For derivatives of this compound, such as its esters or amides, single crystals can often be grown by slow evaporation of a suitable solvent. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays by the crystal's electron density is collected and analyzed to solve the crystal structure.

| Crystallographic Parameter | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone researchgate.net |

| Chemical Formula | C15H12BrClO2 |

| Formula Weight | 339.61 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.5979 (19) |

| b (Å) | 12.951 (3) |

| c (Å) | 22.457 (5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2791.3 (10) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.616 |

This data allows for a detailed visualization of the molecule's conformation in the solid state, including the dihedral angles between the aromatic rings and the orientation of the substituent groups.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial as they can significantly influence the physicochemical properties of the solid material, such as its melting point, solubility, and stability. In the case of derivatives of this compound, several types of intermolecular interactions are expected to play a role in the crystal packing.

Hydrogen Bonding: The carboxylic acid group in the parent compound is a strong hydrogen bond donor and acceptor and is likely to form dimeric structures through O-H···O hydrogen bonds, a common motif in the crystal structures of carboxylic acids. In derivatives where the carboxylic acid is converted to an ester or amide, the potential for hydrogen bonding is altered, but C-H···O interactions may still be significant.

Halogen Bonding: Both the bromine and chlorine atoms on the aromatic ring can act as halogen bond donors, forming attractive interactions with nucleophilic atoms such as oxygen or nitrogen on neighboring molecules. These interactions are directional and can play a significant role in dictating the crystal packing arrangement.

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π-systems of adjacent rings are aligned. These interactions can be either face-to-face or offset.

The analysis of the crystal structure of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone reveals the presence of weak intermolecular C—H⋯O hydrogen bonds that link the molecules into chains. researchgate.net The dihedral angle between the two benzene (B151609) rings in this molecule is 69.30 (3)°. researchgate.net In other related halogenated benzoic acid derivatives, N—H···O hydrogen bonds have been observed to form dimeric structures. researchgate.net The study of these intermolecular interactions provides a deeper understanding of the supramolecular chemistry of this class of compounds and can inform strategies for crystal engineering and the design of materials with desired solid-state properties.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Chloro 4 Methoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution and the nature of the molecular orbitals, which are crucial for predicting a molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) Studies for Ground State Geometries

Density Functional Theory (DFT) has emerged as a robust and widely used method for predicting the ground state geometries of molecules. By approximating the electron density, DFT can accurately calculate the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface.

For 5-Bromo-2-chloro-4-methoxybenzoic acid, DFT calculations would be employed to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. A common approach involves using a functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. The optimized geometry provides a foundational understanding of the molecule's shape and the spatial relationship between its constituent atoms.

Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C=O Bond Length | ~1.21 Å |

| C-O (acid) Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-C-C (aromatic) Bond Angles | ~118° - 122° |

| O=C-O Bond Angle | ~123° |

| C-O-H Bond Angle | ~108° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar substituted benzoic acids as predicted by DFT calculations.

Electrostatic Potential (ESP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors are used to represent varying potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the ESP surface would likely reveal a high electron density (red) around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atom of the carboxylic acid group would exhibit a positive potential (blue), indicating its acidic nature and susceptibility to nucleophilic attack. The halogen atoms, due to the phenomenon of σ-holes, might also present regions of positive potential, influencing intermolecular interactions.

Molecular Modeling and Conformational Analysis

The flexibility of a molecule and its preferred spatial orientations are key determinants of its physical and biological properties. Molecular modeling techniques are employed to explore the conformational landscape and identify the most stable conformers.

Energy Minimization and Conformational Search Algorithms

Energy minimization is a computational process that seeks to find the arrangement of atoms that corresponds to a local or global energy minimum. For a molecule with rotatable bonds, such as the carboxylic acid and methoxy groups in this compound, multiple conformations can exist.

Conformational search algorithms, such as systematic or stochastic methods, are used to explore the potential energy surface and identify various low-energy conformers. Each identified conformer is then subjected to geometry optimization to determine its precise structure and relative energy. This analysis would be crucial in understanding the preferred orientation of the methoxy and carboxylic acid groups relative to the benzene (B151609) ring, which can be influenced by steric hindrance and electronic effects from the halogen substituents.

Prediction of Chemical Reactivity and Selectivity

Theoretical methods can provide significant insights into the chemical reactivity and selectivity of a molecule by examining its molecular orbitals.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain and predict the outcome of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and distribution of these frontier orbitals are critical in determining the reactivity of a molecule.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

For this compound, DFT calculations would be used to determine the energies of the HOMO and LUMO and to visualize their spatial distributions. The HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atoms, while the LUMO may be distributed over the carboxylic acid group and the aromatic ring. Analysis of the FMOs can help predict how the molecule will interact with other reagents and at which sites reactions are most likely to occur.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

| Ionization Potential | ~ 6.5 eV |

| Electron Affinity | ~ 1.8 eV |

Note: These values are illustrative and represent typical energies for similar halogenated and methoxylated benzoic acids as predicted by quantum chemical calculations.

Transition State Theory for Reaction Pathway Elucidation

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to understand the rates of elementary chemical reactions. Computationally, TST is employed to locate the transition state (TS)—the highest energy point along a reaction coordinate—and to calculate the activation energy (ΔG‡), which is the energy barrier that must be overcome for reactants to transform into products.

For this compound, elucidating its synthesis pathway, such as the electrophilic bromination of a 2-chloro-4-methoxybenzoic acid precursor, is a prime candidate for TST analysis. Density Functional Theory (DFT) calculations can be used to model the potential energy surface of the reaction. This involves identifying the structures of the reactants, intermediates, transition states, and products.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Bromination of 2-chloro-4-methoxybenzoic acid

| Species | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | Description |

| Reactants (Substrate + Br₂) | 0.00 | N/A | Initial state |

| Transition State 1 (TS1) | +15.8 | -250 | Formation of Wheland intermediate |

| Wheland Intermediate | +5.2 | N/A | Sigma complex |

| Transition State 2 (TS2) | +8.5 | -410 | Proton abstraction |

| Products | -10.3 | N/A | This compound + HBr |

Note: The data in this table is illustrative and represents typical values for such a reaction, as specific computational studies on this reaction pathway were not found in the reviewed literature.

Structure-Reactivity Relationship Studies via Computational Approaches

The arrangement of bromo, chloro, and methoxy substituents on the benzoic acid ring dictates the molecule's reactivity. Computational methods can quantify the electronic effects of these substituents, providing a basis for understanding the structure-reactivity relationship.

DFT calculations are commonly used to compute various molecular properties and electronic descriptors. researchgate.netbanglajol.info The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP would show negative potential around the oxygen atoms of the carboxyl and methoxy groups and the electron density of the aromatic ring, influenced by the interplay between the electron-withdrawing halogens and the electron-donating methoxy group.

Quantitative structure-metabolism relationship (QSMR) studies on substituted benzoic acids have shown that computed physicochemical properties can predict their metabolic fate, such as whether they undergo glucuronidation or glycine (B1666218) conjugation. nih.gov This highlights the power of computational descriptors in predicting biological activity.

Table 2: Calculated Quantum Chemical Descriptors for a Series of Substituted Benzoic Acids

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Benzoic Acid | -7.12 | -1.54 | 5.58 | 2.89 |

| 4-Methoxybenzoic acid | -6.58 | -1.32 | 5.26 | 3.15 |

| 3-Chlorobenzoic acid | -7.35 | -1.98 | 5.37 | 2.01 |

| 4-Bromobenzoic acid | -7.21 | -1.89 | 5.32 | 2.11 |

| 3-Chloro-4-methoxybenzoic acid | -6.99 | -1.85 | 5.14 | 2.76 |

Note: Data is derived from general knowledge of substituent effects and published studies on similar benzoic acid derivatives to illustrate trends. Specific values are representative. nih.govmdpi.com

In Silico Design of Novel this compound Analogues

In silico drug design utilizes computational methods to identify and optimize new drug candidates. The this compound scaffold can serve as a starting point for designing novel analogues with potentially enhanced biological activity. nih.govstmjournals.commdpi.com

The process typically involves:

Target Identification: A biological target, such as an enzyme or receptor implicated in a disease, is chosen.

Virtual Library Generation: A library of virtual analogues is created by systematically modifying the functional groups of the parent molecule. For instance, the bromo or chloro atom could be moved to different positions or replaced with other halogens (F, I). The methoxy group could be altered to other alkoxy groups or bioisosteres.

Molecular Docking: The virtual analogues are "docked" into the active site of the biological target using software like AutoDock or PyRx. stmjournals.com This simulation predicts the preferred binding orientation and calculates a binding affinity or docking score, which estimates the strength of the interaction. nih.gov

ADME/T Prediction: The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of the most promising candidates are predicted using computational models. This helps to filter out compounds that are likely to have poor pharmacokinetic profiles or be toxic. nih.gov

This structure-based drug design approach allows for the rational design of new molecules with improved potency and selectivity, reducing the time and cost associated with traditional drug discovery. nih.govicm.edu.pl

Table 3: Hypothetical In Silico Screening of Designed Analogues

| Analogue Modification | Target Binding Affinity (kcal/mol) | Predicted Oral Bioavailability (%) | Lipinski's Rule of 5 Violations |

| Parent Compound | -6.5 | 85 | 0 |

| 5-Fluoro analogue | -6.2 | 88 | 0 |

| 4-Ethoxy analogue | -6.8 | 82 | 0 |

| 2-Fluoro, 5-Bromo analogue | -7.1 | 86 | 0 |

| 4-Isopropoxy analogue | -7.5 | 78 | 0 |

| 5-Iodo analogue | -6.9 | 75 | 0 |

Note: This table is a conceptual illustration of the data generated during an in silico design campaign. The values are hypothetical and serve to demonstrate the screening process.

Applications of 5 Bromo 2 Chloro 4 Methoxybenzoic Acid As a Versatile Building Block in Complex Chemical Synthesis

Precursor in Medicinal Chemistry Research

In the field of pharmaceutical development, 5-Bromo-2-chloro-4-methoxybenzoic acid and its close derivatives serve as foundational scaffolds for the synthesis of various pharmacologically active compounds. glindiachemicals.com The distinct electronic and steric properties conferred by its substituents are instrumental in building molecules that can effectively interact with biological targets.

The most prominent application of this chemical compound is as a key intermediate in the synthesis of a modern class of antidiabetic drugs known as Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors. thieme-connect.comresearchgate.net Drugs like Dapagliflozin and Empagliflozin, which are C-aryl glycosides, rely on a diarylmethane core structure that is efficiently constructed using derivatives of 5-bromo-2-chlorobenzoic acid. nih.govsihaulichemicals.com

The synthesis typically begins by converting the carboxylic acid of a related starting material, 5-bromo-2-chlorobenzoic acid, into a more reactive form like an acid chloride. nih.govjustia.com This activated intermediate then undergoes a Friedel-Crafts acylation reaction with an appropriate aromatic compound, such as phenetole (B1680304) (ethoxybenzene) or anisole (B1667542) (methoxybenzene), in the presence of a Lewis acid catalyst like aluminum chloride or titanium tetrachloride. nih.govjustia.comgoogle.com This step creates a diaryl ketone (a benzophenone (B1666685) derivative). The resulting ketone is subsequently reduced to form the critical diarylmethane backbone. nih.govgoogle.com This diarylmethane structure is then coupled with a protected glucose derivative (a gluconolactone) to form the final C-glycoside structure of the SGLT2 inhibitor. pensoft.netpensoft.netauctoresonline.org The specific derivative, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been identified as a key intermediate for a family of promising SGLT2 inhibitors. thieme-connect.comresearchgate.netthieme-connect.com

Table 1: Role in SGLT2 Inhibitor Synthesis

| Starting Material Derivative | Key Reaction Type | Resulting Intermediate | Final SGLT2 Inhibitor Example |

| 5-Bromo-2-chlorobenzoyl chloride | Friedel-Crafts Acylation | 5-Bromo-2-chloro-4'-ethoxybenzophenone | Dapagliflozin |

| 5-Bromo-2-chlorobenzoic acid | Friedel-Crafts Acylation | 5-Bromo-2-chlorophenyl-4-methoxyphenyl-methanone | Empagliflozin |

Beyond its role in SGLT2 inhibitors, this compound is a valuable precursor for a variety of other therapeutic agents. It is utilized in the synthesis of compounds investigated as nonsteroidal anti-inflammatory drugs (NSAIDs), antipsychotics, and anticancer agents. glindiachemicals.com The presence of the bromine and chlorine atoms provides two distinct handles for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the attachment of diverse molecular fragments. The carboxylic acid can be converted into amides, esters, or other functional groups, further expanding the molecular diversity that can be achieved from this single starting material. This adaptability makes it a strategic component in the construction of compound libraries for high-throughput screening and drug discovery campaigns.

Utility as a Synthetic Intermediate in Agrochemical Development

The structural motifs present in this compound are also relevant in the agrochemical industry. This compound serves as a building block in the synthesis of novel herbicides, insecticides, and fungicides. glindiachemicals.com The development of effective agrochemicals often requires the creation of complex molecules that can selectively interact with biological targets in pests or weeds. The halogenated and oxygenated aromatic structure of this benzoic acid derivative provides a robust scaffold that can be elaborated into more complex final products designed for crop protection.

Contribution to the Production of Specialty Chemicals and Advanced Materials

In the realm of material science, this compound is used in the synthesis of functional organic materials. glindiachemicals.com Its rigid aromatic core and multiple substitution points are advantageous for creating molecules with specific electronic and photophysical properties. These properties are desirable for applications in:

Dyes and Pigments: The extended conjugation possible by derivatizing the aromatic ring can lead to compounds with strong light absorption, making them suitable for use as colorants.

Liquid Crystals: The rod-like shape of molecules derived from this scaffold can facilitate the formation of liquid crystalline phases, which are essential for display technologies.

Polymers: It can be used as a monomer or a modifying agent in the production of specialty polymers with enhanced thermal stability or specific optical properties for use in electronics and optoelectronics. glindiachemicals.com

Derivatization Strategies for Novel Compound Discovery

The true power of this compound as a building block lies in the numerous ways it can be chemically modified, or "derivatized." These strategies are fundamental to discovering new compounds with improved properties.

This compound is an ideal starting point for SAR studies. Chemists can create a library of analogues by:

Modifying the Carboxylic Acid: Converting the -COOH group to various esters, amides, or other bioisosteres.

Altering the Methoxy (B1213986) Group: Replacing the -OCH₃ group with other alkoxy groups (e.g., -OCH₂CH₃) or converting it to a hydroxyl (-OH) group.

Selective Reactions at Halogen Sites: Utilizing the differential reactivity of the bromine and chlorine atoms to introduce new substituents via cross-coupling reactions. For instance, the bromo group is often more reactive in Suzuki couplings, allowing for selective substitution at that position.

By testing these analogues, researchers can determine which structural features are essential for a desired biological effect, such as the potent inhibition of SGLT2. researchgate.net This knowledge guides the rational design of next-generation molecules with enhanced potency, selectivity, and improved physicochemical properties.

Table 2: Potential Derivatization Strategies for SAR Studies

| Modification Site | Chemical Transformation | Potential New Functional Group | Purpose of Modification |

| Carboxylic Acid (-COOH) | Amide Coupling | -CONH-R | Explore hydrogen bonding interactions |